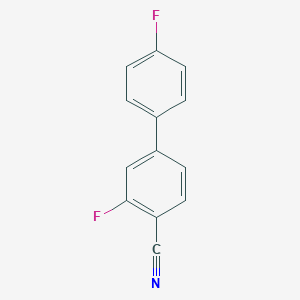

2-Fluoro-4-(4-fluorophenyl)benzonitrile

Description

Properties

IUPAC Name |

2-fluoro-4-(4-fluorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEUFKVNYRMLPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592955 | |

| Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214332-40-7 | |

| Record name | 3,4′-Difluoro[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-(4-fluorophenyl)benzonitrile (CAS No. 1214332-40-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to a comprehensive technical examination of 2-Fluoro-4-(4-fluorophenyl)benzonitrile, a fluorinated biaryl nitrile of significant interest in contemporary chemical research. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts. It is designed to provide a deep, practical understanding of this molecule's synthesis, properties, and applications, grounded in the principles of synthetic chemistry and medicinal science. The inclusion of fluorine atoms and a nitrile group on a biphenyl scaffold imparts unique electronic and physiological properties, making this compound a valuable building block for the development of novel pharmaceuticals and advanced materials. This document will elucidate the causal relationships behind experimental choices, ensuring that the presented protocols are not just instructions, but self-validating systems for reproducible, high-yield synthesis and analysis.

Molecular Overview and Identification

2-Fluoro-4-(4-fluorophenyl)benzonitrile is a substituted aromatic compound featuring a benzonitrile core linked to a 4-fluorophenyl group. The presence of two fluorine atoms and a nitrile functionality makes it an electron-deficient system, which dictates its reactivity and potential applications.

| Identifier | Value |

| CAS Number | 1214332-40-7 |

| Molecular Formula | C₁₃H₇F₂N[1] |

| Molecular Weight | 215.20 g/mol [1] |

| IUPAC Name | 2-fluoro-4-(4-fluorophenyl)benzonitrile |

| Canonical SMILES | C1=CC(=CC=C1F)C2=CC(=C(C=C2)F)C#N |

| InChI Key | InChI=1S/C13H7F2N/c14-10-3-1-8(2-4-10)9-5-6-12(16)11(7-9)13-15/h1-7H |

Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling Approach

The most prevalent and efficient method for synthesizing 2-Fluoro-4-(4-fluorophenyl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, offering a versatile and functional group-tolerant route to biaryl compounds.

The Causality of Component Selection

The choice of reactants and catalysts in a Suzuki-Miyaura coupling is critical for achieving high yields and purity. The reaction for preparing 2-Fluoro-4-(4-fluorophenyl)benzonitrile typically involves the coupling of 4-bromo-2-fluorobenzonitrile with 4-fluorophenylboronic acid.[1]

-

Aryl Halide (4-bromo-2-fluorobenzonitrile): The bromine atom serves as the leaving group in the oxidative addition step of the catalytic cycle. Its reactivity is a good compromise between the more reactive but less stable aryl iodides and the less reactive but more readily available aryl chlorides. The fluorine atom at the 2-position influences the electronic properties of the aromatic ring.

-

Organoboron Reagent (4-fluorophenylboronic acid): Boronic acids are favored due to their stability to air and moisture, and their generally low toxicity.[2] The fluorine atom on this reactant is incorporated into the final product.

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄): This is a common and effective catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[1]

-

Base (e.g., Sodium Carbonate, Na₂CO₃): The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3]

-

Solvent System (e.g., Toluene/Ethanol/Water): A biphasic solvent system is often employed. Toluene solubilizes the organic reactants and the catalyst, while ethanol and water help to dissolve the inorganic base and the boronate intermediate.

Catalytic Cycle Diagram

The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-Fluoro-4-(4-fluorophenyl)benzonitrile.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-2-fluorobenzonitrile (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

-

Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically at a loading of 1-5 mol%.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Fluoro-4-(4-fluorophenyl)benzonitrile.[1]

Physicochemical and Spectroscopic Characterization

Detailed characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white solid/powder | General observation for similar compounds |

| Melting Point | Data not available in searched literature | - |

| Boiling Point | ~250 °C (estimated)[1] | Benchchem[1] |

| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone). Insoluble in water. | General properties of similar biaryl compounds |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon atoms directly attached to fluorine showing characteristic doublets due to carbon-fluorine coupling. The nitrile carbon (C≡N) is expected to appear around δ 115-120 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit two distinct signals, one for each of the non-equivalent fluorine atoms on the two different phenyl rings.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration. C-F stretching vibrations will appear in the 1100-1300 cm⁻¹ region, and C-H and C=C stretching of the aromatic rings will also be present.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₇F₂N. The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 215.0597.

Applications in Research and Development

2-Fluoro-4-(4-fluorophenyl)benzonitrile is a valuable intermediate in several areas of chemical research, primarily in drug discovery and materials science.[1]

Medicinal Chemistry

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The biaryl nitrile scaffold of this compound is a common feature in many biologically active molecules.

-

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, potentially interacting with active sites of enzymes. Preliminary studies on similar fluorinated benzonitriles suggest possible modulation of cytochrome P450 enzymes.[1]

-

Scaffold for Drug Discovery: This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications, including neuroprotective agents.[1]

Caption: Workflow for the use of 2-Fluoro-4-(4-fluorophenyl)benzonitrile in drug discovery.

Materials Science

The unique electronic and physical properties imparted by the fluorine atoms make this compound a candidate for the development of advanced materials.[1]

-

Polymers and Liquid Crystals: Its incorporation into polymer backbones can enhance thermal stability and chemical resistance. In liquid crystal applications, the polar nature of the nitrile and fluorine groups can influence the mesophase behavior and electro-optical properties.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Fluoro-4-(4-fluorophenyl)benzonitrile is not widely available, general precautions for handling substituted benzonitriles and fluorinated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

2-Fluoro-4-(4-fluorophenyl)benzonitrile is a synthetically accessible and highly versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its preparation via the robust Suzuki-Miyaura cross-coupling reaction allows for its efficient production. The strategic placement of two fluorine atoms and a nitrile group on the biaryl scaffold provides a unique combination of properties that researchers can leverage for the design of novel molecules with enhanced functionality. As research in these fields continues to advance, the demand for such specialized building blocks is expected to grow, further solidifying the importance of this compound in modern chemical synthesis.

References

-

4-Fluorobenzonitrile | C7H4FN | CID 14517. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Benzonitrile, 4-fluoro-. (n.d.). NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024, December 31). Organic Syntheses. Retrieved January 22, 2026, from [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

- Synthesis method of 2-fluoro-4-nitrobenzonitrile. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to 2-Fluoro-4-(4-fluorophenyl)benzonitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-(4-fluorophenyl)benzonitrile, a fluorinated biphenyl nitrile of significant interest in medicinal chemistry and materials science. The document details its chemical structure, physicochemical properties, and a validated synthesis protocol via the Suzuki-Miyaura cross-coupling reaction. Furthermore, it outlines the expected analytical characterization using modern spectroscopic techniques, including NMR, IR, and Mass Spectrometry. The guide also explores the rationale behind its application in drug discovery, focusing on the advantageous properties imparted by its fluorine substituents. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction: The Significance of Fluorinated Biphenyl Nitriles

2-Fluoro-4-(4-fluorophenyl)benzonitrile, with the CAS number 1214332-40-7, is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom and a 4-fluorophenyl group.[1] This unique structure renders it a valuable building block in the synthesis of more complex molecules.[1] The biphenyl structural motif is a common scaffold in a wide array of pharmacologically active compounds.[2][3] The incorporation of nitrile groups is also a prevalent strategy in drug design, as they can enhance binding affinity and improve pharmacokinetic profiles.[4][5]

The strategic placement of fluorine atoms in drug candidates is a well-established approach in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding selectivity.[1] The C-F bond's high strength makes it resistant to metabolic cleavage, thereby prolonging the compound's in vivo half-life. The introduction of fluorine can also modulate the electronic properties of the molecule, influencing its interactions with biological targets.

This guide will delve into the technical details of 2-Fluoro-4-(4-fluorophenyl)benzonitrile, providing researchers with the necessary information for its synthesis, characterization, and potential applications.

Physicochemical Properties and Safety

| Property | Value | Source |

| CAS Number | 1214332-40-7 | [1] |

| Molecular Formula | C₁₃H₇F₂N | [1] |

| Molecular Weight | 215.20 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds |

| Melting Point | Not explicitly reported. Related compound 4-(4-Fluorophenyl)benzonitrile has a melting point of 112-116 °C.[6] | |

| Boiling Point | Not reported. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water.[7] |

Safety and Handling:

As with any chemical compound, proper safety precautions must be observed when handling 2-Fluoro-4-(4-fluorophenyl)benzonitrile. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profiles of related fluorinated benzonitriles suggest that it should be handled with care.

General Safety Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Synthesis of 2-Fluoro-4-(4-fluorophenyl)benzonitrile

The most efficient and widely used method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[8] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[8][9] For the synthesis of 2-Fluoro-4-(4-fluorophenyl)benzonitrile, a logical and reported approach is the coupling of 2-fluoro-4-bromobenzonitrile with (4-fluorophenyl)boronic acid.[1]

Figure 1: Synthetic scheme for 2-Fluoro-4-(4-fluorophenyl)benzonitrile.

Detailed Experimental Protocol

This protocol is based on established procedures for Suzuki-Miyaura couplings of similar substrates.

Materials:

-

2-Fluoro-4-bromobenzonitrile

-

(4-Fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-fluoro-4-bromobenzonitrile (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (2.0 eq). To this, add a solvent mixture of toluene and ethanol (e.g., 3:1 v/v).

-

Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Fluoro-4-(4-fluorophenyl)benzonitrile.

Analytical Characterization

Comprehensive analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized 2-Fluoro-4-(4-fluorophenyl)benzonitrile. The following spectroscopic techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-Fluoro-4-(4-fluorophenyl)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive structural information.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to the coupling of the protons with each other and with the two fluorine atoms.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms. The carbons directly attached to fluorine will appear as doublets due to ¹J(C-F) coupling, which is typically large (around 240-260 Hz). Carbons further away will exhibit smaller C-F couplings. The nitrile carbon is expected to appear in the range of δ 115-120 ppm.

Expected ¹⁹F NMR Spectral Data: The fluorine NMR spectrum is a crucial tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[10][11] Two distinct signals are expected for the two non-equivalent fluorine atoms in 2-Fluoro-4-(4-fluorophenyl)benzonitrile. The chemical shifts will be influenced by their respective electronic environments. Aromatic fluorine signals typically appear between -100 and -140 ppm relative to CFCl₃.

Figure 2: General workflow for the synthesis and characterization of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Fluoro-4-(4-fluorophenyl)benzonitrile is expected to show characteristic absorption bands.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (nitrile) stretch | 2220-2240 | Sharp, medium |

| C-F (aryl fluoride) stretch | 1100-1400 | Strong |

| C=C (aromatic) stretch | 1450-1600 | Medium to weak |

| C-H (aromatic) stretch | 3000-3100 | Medium to weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (215.20).

-

Fragmentation Pattern: Common fragmentation pathways for aromatic nitriles may involve the loss of the nitrile group (CN) or fragmentation of the biphenyl system. The presence of fluorine atoms will also influence the fragmentation pattern.

Applications in Drug Discovery and Materials Science

The unique structural features of 2-Fluoro-4-(4-fluorophenyl)benzonitrile make it a promising candidate for various applications, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry

As a versatile intermediate, 2-Fluoro-4-(4-fluorophenyl)benzonitrile can be used in the synthesis of a wide range of biologically active molecules.[1] The fluorinated biphenyl nitrile scaffold is present in numerous compounds with diverse therapeutic applications. Preliminary studies on this class of compounds suggest potential for neuroprotective effects and modulation of cytochrome P450 enzymes.[1] The nitrile group can act as a key pharmacophore, participating in hydrogen bonding or other interactions with biological targets.

Materials Science

The electronic properties of 2-Fluoro-4-(4-fluorophenyl)benzonitrile, influenced by the electron-withdrawing fluorine and nitrile groups, make it a candidate for use in the development of advanced materials.[1] It can be incorporated into polymers to enhance thermal stability or into liquid crystals to modify their optical properties for applications in electronic displays.[1]

Conclusion

2-Fluoro-4-(4-fluorophenyl)benzonitrile is a valuable and versatile chemical entity with significant potential in both academic and industrial research. This technical guide has provided a comprehensive overview of its synthesis via the robust Suzuki-Miyaura cross-coupling reaction, along with a detailed outline of the analytical techniques required for its thorough characterization. The strategic incorporation of fluorine atoms and a nitrile group within a biphenyl scaffold highlights its potential as a key building block for the development of novel pharmaceuticals and advanced materials. It is anticipated that this guide will serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (URL: [Link])

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (URL: [Link])

-

The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). (URL: [Link])

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])

-

19Flourine NMR. (URL: [Link])

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (URL: [Link])

-

Biphenyl - Wikipedia. (URL: [Link])

-

Nitriles: an attractive approach to the development of covalent inhibitors - RSC Publishing. (URL: [Link])

-

4-Bromobenzonitrile | C7H3BrFN | CID 736029 - PubChem. (URL: [Link])

-

2-Fluoro-4-(trifluoromethyl)benzonitrile - the NIST WebBook. (URL: [Link])

-

4-Fluorobenzonitrile CAS#: 1194-02-1 • ChemWhat | Database of Chemicals & Biologicals. (URL: [Link])

-

4-Fluorobenzonitrile | C7H4FN | CID 147754-12-1 - PubChem. (URL: [Link])

-

Benzonitrile, 4-fluoro- - the NIST WebBook. (URL: [Link])

-

2-Fluoro-4-hydroxybenzonitrile - SpectraBase. (URL: [Link])

-

19F NMR Reference Standards:. (URL: [Link])

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (URL: [Link])

-

Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. (URL: [Link])

- CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google P

- US5081275A - Process for the preparation of 2-fluorobenzonitrile

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. Biphenyl - Wikipedia [en.wikipedia.org]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 4-(4-Fluorophenyl)benzonitrile | 10540-31-5 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. azom.com [azom.com]

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-(4-fluorophenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of the fluorinated aromatic compound, 2-Fluoro-4-(4-fluorophenyl)benzonitrile. Esteemed for its utility as a versatile building block, this compound is of significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can notably enhance the metabolic stability, lipophilicity, and binding selectivity of target molecules, making this benzonitrile derivative a valuable intermediate in the synthesis of novel drug candidates and advanced materials.[1]

This document is structured to deliver not just raw data, but also the scientific context and experimental methodologies that are crucial for researchers. The information presented herein is curated to support further investigation and application of this compound in a laboratory setting.

Core Physicochemical Characteristics

A summary of the fundamental physical and chemical properties of 2-Fluoro-4-(4-fluorophenyl)benzonitrile is presented in the table below. It is important to note that while some data is available from chemical suppliers, a complete set of experimentally verified properties is not yet fully documented in publicly accessible literature.

| Property | Value | Source(s) |

| CAS Number | 1214332-40-7 | [1][2] |

| Molecular Formula | C₁₃H₇F₂N | [1][2] |

| Molecular Weight | 215.20 g/mol | [1][2] |

| Melting Point | >300 °C | [3] |

| Boiling Point | Not available | [3] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and ether. | [3] |

Structural and Spectroscopic Elucidation

The unique arrangement of a benzonitrile core disubstituted with a fluorine atom and a 4-fluorophenyl group results in an electron-deficient aromatic system. This structure is highly amenable to characterization by various spectroscopic techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural verification of 2-Fluoro-4-(4-fluorophenyl)benzonitrile. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between δ 7.0 and 8.2 ppm. The electron-withdrawing nature of the nitrile group is predicted to shift adjacent protons downfield to the δ 7.8–8.2 ppm range.[1] Fluorine atoms will induce spin-spin coupling, leading to characteristic splitting patterns for adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will reveal distinct signals for each carbon environment. Carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), which are highly diagnostic. Standard proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be complex due to long-range fluorine-carbon couplings.[4]

-

¹⁹F NMR: As a sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly informative for fluorinated compounds.[5] For 2-Fluoro-4-(4-fluorophenyl)benzonitrile, two distinct signals are expected, corresponding to the two electronically different fluorine atoms. Aromatic fluorine atoms typically resonate in the range of δ -110 to -115 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups within the molecule. The most prominent and diagnostic absorption band will be that of the nitrile (C≡N) group, which is expected to appear as a strong, sharp peak in the region of 2220–2230 cm⁻¹. Other characteristic bands for the aromatic rings and C-F bonds will also be present.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound. For 2-Fluoro-4-(4-fluorophenyl)benzonitrile (molecular weight 215.20 g/mol ), a high-resolution ESI-MS is expected to show a [M+H]⁺ peak at an m/z of approximately 216.06.[1]

Experimental Protocols

The following section details standardized, self-validating methodologies for the determination of the key physical properties of 2-Fluoro-4-(4-fluorophenyl)benzonitrile.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting point range of 0.5-1.0 °C is characteristic of a pure crystalline compound.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A rapid preliminary heating is performed to determine an approximate melting range.

-

For an accurate measurement, a fresh sample is heated at a slow rate (1-2 °C per minute) starting from approximately 20 °C below the estimated melting point.

-

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Caption: Qualitative Solubility Assessment Workflow.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire with proton decoupling. A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire with proton decoupling.

-

-

Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

-

Sample Preparation: As a solid, the compound can be analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powder is placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of the molecular formula C₁₃H₇F₂N.

Synthetic Pathway and Applications

Synthesis

The most common and efficient method for synthesizing 2-Fluoro-4-(4-fluorophenyl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester. [1] A plausible synthetic route involves the reaction of 4-bromo-2-fluorobenzonitrile with 4-fluorophenylboronic acid. This reaction is generally carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate, in a suitable solvent system such as a mixture of toluene and ethanol at reflux temperatures. [1]

Caption: Suzuki-Miyaura Synthesis Route.

Applications in Research and Development

2-Fluoro-4-(4-fluorophenyl)benzonitrile serves as a key intermediate in the synthesis of more complex molecules for various applications:

-

Drug Development: The fluorinated biphenyl benzonitrile scaffold is of significant interest in medicinal chemistry. The presence of fluorine can enhance metabolic stability and binding affinity to biological targets. This class of compounds is being investigated for a range of potential therapeutic activities, including as kinase inhibitors and for their neuroprotective effects. [1]* Materials Science: The unique electronic and physical properties imparted by the fluorinated biphenyl structure make this compound a candidate for the development of advanced materials. It has potential applications in the synthesis of liquid crystals, polymers, and other materials where thermal stability and specific optical characteristics are desired. [1][6]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Fluoro-4-(4-fluorophenyl)benzonitrile. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

2-Fluoro-4-(4-fluorophenyl)benzonitrile is a valuable chemical intermediate with significant potential in both pharmaceutical and materials science research. While a complete, experimentally verified dataset of its physical properties is still emerging, the information and protocols provided in this guide offer a solid foundation for researchers working with this compound. Further characterization and publication of experimental data will undoubtedly expand its applications and solidify its role as a key building block in modern chemical synthesis.

References

-

2-Fluoro-4-(4-fluorophenyl)benzonitrile | CAS 1214332-40-7.

-

1,1'-Biphenyl]-4-carbonitrile, 3,4'-difluoro- Request for Quotation. ChemBK.

-

2-Fluoro-4-(4-fluorophenyl)benzonitrile. CRO Splendid Lab Pvt. Ltd.

- An In-depth Technical Guide to the Physical Characteristics of 2-(3-Fluorophenyl)benzonitrile and Its Isomers. Benchchem. [URL: Not available]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

-

Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. (2014-07-30).

-

Fluorinated liquid crystals – properties and applications. Chemical Society Reviews (RSC Publishing). (2007-09-14).

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluorobenzonitrile(394-47-8) 1H NMR [m.chemicalbook.com]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis Precursors of 2-Fluoro-4-(4-fluorophenyl)benzonitrile

Introduction

2-Fluoro-4-(4-fluorophenyl)benzonitrile is a biaryl compound featuring a sophisticated substitution pattern that makes it a valuable intermediate in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly modulate a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability, while the nitrile group serves as a versatile chemical handle for further synthetic transformations. The synthesis of such complex molecules is not trivial and relies on a robust and logical strategy. This guide provides an in-depth analysis of the core synthetic approach to this target molecule, focusing on the preparation of its key precursors. The narrative is built upon the principles of modern synthetic organic chemistry, emphasizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone technique for the formation of carbon-carbon bonds between aromatic rings.[1][2][3] This method is favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its foundational reagents.[3]

Part 1: Core Synthetic Strategy & Retrosynthetic Analysis

The most logical and industrially scalable approach to constructing the 2-Fluoro-4-(4-fluorophenyl)benzonitrile scaffold is through a cross-coupling reaction. A retrosynthetic analysis, which involves mentally deconstructing the target molecule to identify potential starting materials, points directly to a Suzuki-Miyaura coupling. The key disconnection is the C-C bond between the two phenyl rings.

This disconnection strategy yields two critical precursors:

-

An electrophilic partner: 2-Fluoro-4-bromobenzonitrile . The bromine atom serves as an excellent leaving group for the oxidative addition step in the palladium catalytic cycle.

-

A nucleophilic partner: 4-Fluorophenylboronic acid . This organoboron compound is a stable, easy-to-handle reagent that participates in the transmetalation step of the coupling reaction.[4][5]

Figure 1: Retrosynthetic analysis of the target molecule.

The following sections will detail the synthesis of these two indispensable precursors, followed by the protocol for their ultimate coupling to yield the final product.

Part 2: Synthesis of Precursor I: 2-Fluoro-4-bromobenzonitrile

The synthesis of 2-Fluoro-4-bromobenzonitrile requires the strategic introduction of three different functional groups—fluoro, bromo, and cyano—onto a benzene ring. A multi-step pathway starting from a commercially available material like p-toluidine is an efficient and proven route. This pathway involves nitration, diazotization, bromination, reduction, and a final diazotization/fluoridation sequence.[6]

Figure 2: Synthetic pathway for 2-Fluoro-4-bromobenzonitrile.

Experimental Protocol: Synthesis of 2-Fluoro-4-bromotoluene (Intermediate)

A common precursor for the final cyanation is 2-fluoro-4-bromotoluene, which can be synthesized from 2-amino-4-bromotoluene via a diazotization-fluoridation reaction (Balz-Schiemann reaction).

-

Diazotization: Dissolve 2-amino-4-bromotoluene in a solution of aqueous fluoroboric acid (HBF₄) at 0°C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

-

Fluoridation: The resulting diazonium tetrafluoroborate salt precipitates. Filter the solid, wash with cold ether, and dry it.

-

Gently heat the dry salt until nitrogen evolution ceases. The thermal decomposition yields 2-fluoro-4-bromotoluene.

-

Purification: Purify the crude product by vacuum distillation to obtain the pure intermediate.

The final conversion to 2-Fluoro-4-bromobenzonitrile is typically achieved via a Rosenmund-von Braun reaction, where the brominated toluene intermediate is first converted to a benzyl bromide and then reacted with a cyanide salt.[7]

Part 3: Synthesis of Precursor II: 4-Fluorophenylboronic Acid

4-Fluorophenylboronic acid is a widely used reagent in Suzuki couplings and is synthesized from 1-bromo-4-fluorobenzene.[4] The core of the synthesis involves a lithium-halogen exchange followed by reaction with a borate ester.

Figure 3: Synthetic pathway for 4-Fluorophenylboronic acid.

Experimental Protocol: Synthesis of 4-Fluorophenylboronic acid

-

Setup: To an oven-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78°C using a dry ice/acetone bath.

-

Lithiation: Add 1-bromo-4-fluorobenzene to the cooled THF. Then, add n-butyllithium (n-BuLi) dropwise, ensuring the internal temperature remains below -70°C. Stir the mixture for 1 hour at this temperature to form the 4-fluorophenyllithium intermediate.

-

Borylation: Add trimethyl borate dropwise to the organolithium solution, again maintaining the temperature at -78°C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the mixture in an ice bath and quench the reaction by the slow addition of aqueous hydrochloric acid (HCl). Stir vigorously for 1-2 hours until a white precipitate forms.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 4-fluorophenylboronic acid.[8]

Part 4: The Key Coupling Step: Suzuki-Miyaura Reaction

With both precursors in hand, the final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Sources

- 1. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]

- 6. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 7. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 8. sites.pitt.edu [sites.pitt.edu]

An In-Depth Technical Guide on the Safe Handling of 2-Fluoro-4-(4-fluorophenyl)benzonitrile for Research and Development

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 2-Fluoro-4-(4-fluorophenyl)benzonitrile. The following guide has been meticulously compiled by extrapolating data from structurally similar compounds, including fluorinated benzonitriles and substituted biphenyls. This document is intended to provide guidance to trained professionals and should be used in conjunction with established laboratory safety protocols and a thorough risk assessment.

I. Introduction: Understanding the Compound

2-Fluoro-4-(4-fluorophenyl)benzonitrile is a complex aromatic compound featuring a biphenyl scaffold with fluoro and cyano functional groups. Its structural characteristics suggest its potential utility as a building block in the synthesis of novel pharmaceutical agents and advanced materials. The presence of the nitrile group and fluorine atoms significantly influences its reactivity and toxicological profile. Aromatic nitriles are known for their reactivity, while fluorinated organic compounds can exhibit altered metabolic pathways and toxicities.[1] The biphenyl structure itself can also contribute to potential health hazards. Therefore, a cautious and well-informed approach to its handling is paramount.

II. Hazard Assessment: An Extrapolated Profile

Based on the analysis of related chemical structures, 2-Fluoro-4-(4-fluorophenyl)benzonitrile is anticipated to be a potent, toxic compound. The primary hazards are expected to be:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Aliphatic nitriles are known to manifest their toxicity through the liberation of cyanide, though the role of cyanide in the toxicity of unsaturated aliphatic nitriles is considered minimal.[2][3]

-

Skin and Eye Irritation: Likely to cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust particles.

Table 1: Extrapolated Physical and Chemical Properties

| Property | Value | Source/Analogy |

| Molecular Formula | C₁₃H₇F₂N | - |

| Appearance | Assumed to be a white to off-white crystalline powder | Based on similar biphenyl compounds |

| Stability | Likely stable under normal laboratory conditions | General characteristic of aromatic compounds |

| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases | Based on benzonitrile derivatives |

Table 2: Extrapolated Toxicological Profile

| Hazard | Classification | Basis of Extrapolation |

| Acute Oral Toxicity | Category 3 or 4 | Based on fluorinated benzonitriles |

| Acute Dermal Toxicity | Category 3 or 4 | Based on fluorinated benzonitriles |

| Acute Inhalation Toxicity | Category 3 or 4 | Based on fluorinated benzonitriles |

| Skin Corrosion/Irritation | Category 2 | Based on related compounds |

| Serious Eye Damage/Irritation | Category 2A | Based on related compounds |

III. Safe Handling and Engineering Controls

Given the potent nature of this compound, stringent handling procedures are necessary to minimize exposure.

1. Engineering Controls:

-

Ventilation: All manipulations of 2-Fluoro-4-(4-fluorophenyl)benzonitrile powder must be conducted in a certified chemical fume hood, glove box, or other suitable contained ventilation enclosure.[4]

-

Designated Area: A specific area within the laboratory should be designated for handling this compound to prevent cross-contamination. This area should be clearly marked with appropriate warning signs.[4]

2. Personal Protective Equipment (PPE):

A comprehensive PPE regimen is mandatory.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Double-gloving with nitrile gloves is recommended. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[4]

-

Body Protection: A lab coat, buttoned completely, and chemical-resistant apron should be worn. For larger quantities or tasks with a higher risk of spillage, a disposable coverall is advised.

-

Respiratory Protection: If there is any risk of airborne dust outside of a contained system, a properly fitted respirator with a particulate filter (N95 or higher) is essential.

Workflow for Safe Handling of Potent Powdered Compounds

Caption: A stepwise workflow for the safe handling of potent powdered compounds.

IV. Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

1. Exposure Response:

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

2. Spill Response:

A minor spill of a solid can be managed by trained laboratory personnel, while a major spill requires immediate evacuation and professional assistance.

Minor Spill Cleanup Protocol (Solid Powder):

-

Alert: Immediately alert others in the vicinity.

-

Evacuate: If necessary, evacuate the immediate area.

-

PPE: Don the appropriate PPE as described in Section III.

-

Contain: Cover the spill with a damp paper towel or absorbent pad to avoid generating dust.[9]

-

Clean: Carefully wipe up the material from the outside in, placing the contaminated materials into a labeled, sealed hazardous waste container.[10]

-

Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

Spill Response Decision Tree

Caption: A decision tree for responding to a chemical spill in the laboratory.

V. Storage and Disposal

-

Storage: Store 2-Fluoro-4-(4-fluorophenyl)benzonitrile in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

VI. Conclusion

While a specific MSDS for 2-Fluoro-4-(4-fluorophenyl)benzonitrile is not currently available, a thorough analysis of its structural components allows for a robust, albeit extrapolated, safety protocol. The potential for high toxicity necessitates the use of stringent engineering controls, comprehensive personal protective equipment, and well-defined emergency procedures. All researchers and laboratory personnel must be trained on these procedures before handling this compound.

References

-

First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC. Retrieved January 22, 2026, from [Link]

-

The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. Retrieved January 22, 2026, from [Link]

-

First Aid Treatment Steps for Chemical Safety. (2024, August 8). TRADESAFE. Retrieved January 22, 2026, from [Link]

-

Spill and Cleaning Protocol. (n.d.). Michigan State University Environmental Health & Safety. Retrieved January 22, 2026, from [Link]

-

First Aid Procedures for Chemical Hazards. (2021, November 16). Hazmat School. Retrieved January 22, 2026, from [Link]

-

Chemical Inhalation, Ingestion, Injection First Aid. (n.d.). Allegheny College. Retrieved January 22, 2026, from [Link]

-

First Aid for Chemical Inhalation Incidents. (2024, August 14). Coast2Coast. Retrieved January 22, 2026, from [Link]

-

Chemical Spill Clean-Up. (n.d.). University of Delaware Environmental Health & Safety. Retrieved January 22, 2026, from [Link]

-

8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager. Retrieved January 22, 2026, from [Link]

-

Spill Clean up Procedure. (n.d.). Safety & Risk Services, The University of British Columbia. Retrieved January 22, 2026, from [Link]

-

Handling of high potency drugs: process and containment. (n.d.). WIT Press. Retrieved January 22, 2026, from [Link]

-

Safe Handling of Highly Potent Substances. (2023, November 7). GMP Journal. Retrieved January 22, 2026, from [Link]

-

Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. Retrieved January 22, 2026, from [Link]

-

ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists. Retrieved January 22, 2026, from [Link]

-

The toxicity of a fluorinated-biphenyl HMG-CoA reductase inhibitor in beagle dogs. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

2-Fluoro-4-(4-heptoxyphenyl)benzonitrile. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease. (2021, June 28). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

2-Fluoro-4-hydroxybenzonitrile. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Benzonitrile, 2-fluoro-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

-

A quantitative assessment of chemical perturbations in thermotropic cyanobiphenyls. (2016, March 18). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Aliphatic Nitriles. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Comparative toxicities of aliphatic nitriles. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Elasticity and Orientational Order in Some Cyanobiphenyls: Part IV. Reanalysis of the Data. (1982, October 1). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

-

Toxicology of fluorine-containing monomers. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Toxicology of Fluorine-Containing Monomers. (n.d.). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

-

Elasticity and Orientational Order in Some Cyanobiphenyls: Part IV. Reanalysis of the Data. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

- 1. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. trdsf.com [trdsf.com]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. hazmatschool.com [hazmatschool.com]

- 8. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 9. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 10. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

Navigating the Solubility Landscape of 2-Fluoro-4-(4-fluorophenyl)benzonitrile: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and enhancing the solubility of 2-Fluoro-4-(4-fluorophenyl)benzonitrile, a compound of interest in contemporary drug discovery. Recognizing the critical role of solubility in bioavailability and formulation development, this document offers both theoretical insights and practical, field-proven methodologies. While specific experimental solubility data for this novel compound is not yet widely published, this guide establishes a robust predictive and procedural foundation based on the physicochemical properties of structurally related molecules, including fluorinated benzonitriles and biphenyl derivatives. We will delve into the anticipated solubility profile, present detailed protocols for its empirical determination, and explore strategic approaches for its enhancement, thereby equipping researchers and drug development professionals with the necessary tools to navigate the challenges associated with this promising chemical entity.

Introduction: The Criticality of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary obstacle. More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, which can severely limit their oral bioavailability and therapeutic efficacy.[1] Solubility, defined by IUPAC as the analytical composition of a saturated solution, is a fundamental physicochemical property that dictates the dissolution rate of a drug, a prerequisite for its absorption in the gastrointestinal tract.[1]

2-Fluoro-4-(4-fluorophenyl)benzonitrile is a complex aromatic nitrile. Its structure, featuring a biphenyl core with fluorine substitutions, suggests a high degree of lipophilicity and potentially low aqueous solubility. The presence of the nitrile group can offer a handle for improving pharmacokinetic properties, and in some cases, has been shown to increase solubility by decreasing the octanol-water partition coefficient (log P).[2] However, the overall molecular architecture points towards a compound that will likely require significant formulation efforts. This guide provides a systematic approach to characterizing and overcoming the solubility challenges associated with this molecule.

Predicted Physicochemical Properties and Solubility Profile

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Log P (Predicted) | Notes |

| 4-Fluorobenzonitrile | C₇H₄FN | 121.11 | 1.74 | A single fluorinated benzene ring with a nitrile group.[3] |

| 2-Fluoro-4-methylbenzonitrile | C₈H₆FN | 135.14 | 2.1 | Introduction of a methyl group increases lipophilicity. |

| 4-Bromo-2-fluorobenzonitrile | C₇H₃BrFN | 200.01 | 2.4 | Halogenation significantly impacts molecular properties.[3][4] |

| Biphenyl | C₁₂H₁₀ | 154.21 | 4.01 | The core biphenyl structure is highly non-polar and insoluble in water.[5] |

| 2-Fluoro-4-(4-fluorophenyl)benzonitrile | C₁₃H₇F₂N | 215.20 | ~3.5-4.5 (Estimated) | The combination of a biphenyl core and fluorine atoms suggests high lipophilicity and low aqueous solubility. |

Based on this comparative analysis, 2-Fluoro-4-(4-fluorophenyl)benzonitrile is predicted to be a crystalline solid with a high melting point, poor aqueous solubility, and good solubility in non-polar organic solvents. The two fluorine atoms may slightly modulate its electronic properties but are unlikely to impart significant hydrophilicity.

Experimental Determination of Thermodynamic Solubility

The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[6] This technique measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Rationale for the Shake-Flask Method

The shake-flask method is favored for its direct measurement of thermodynamic equilibrium, which is the most relevant solubility value for predicting in vivo dissolution and absorption. It is a robust and reliable method when performed with careful attention to experimental parameters.

Detailed Experimental Protocol

Materials:

-

2-Fluoro-4-(4-fluorophenyl)benzonitrile (crystalline solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Preparation: Add an excess amount of solid 2-Fluoro-4-(4-fluorophenyl)benzonitrile to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For poorly settling solids, centrifugation at a high speed is recommended.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24 and 48 hours). The solubility is considered to be at equilibrium when consecutive measurements are consistent.

Visualizing the Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

The solubility of an ionizable molecule is significantly influenced by the pH of the solution. For a compound like 2-Fluoro-4-(4-fluorophenyl)benzonitrile, which is not expected to have readily ionizable groups, pH is not anticipated to be a major factor in its intrinsic solubility. However, other factors are critical:

-

Solvent Polarity: "Like dissolves like" is a fundamental principle. Non-polar compounds are more soluble in non-polar solvents.

-

Temperature: For most solid solutes, solubility increases with temperature.

-

Crystalline Structure: Polymorphism, the ability of a compound to exist in different crystal forms, can significantly impact solubility. Amorphous forms are generally more soluble than their crystalline counterparts.

Strategies for Solubility Enhancement

Given the predicted low aqueous solubility of 2-Fluoro-4-(4-fluorophenyl)benzonitrile, several formulation strategies can be employed to improve its dissolution and bioavailability.[1]

Table 2: Solubility Enhancement Techniques

| Technique | Mechanism | Applicability for 2-Fluoro-4-(4-fluorophenyl)benzonitrile |

| Co-solvency | Reducing the polarity of the solvent system by adding a water-miscible organic solvent. | Highly applicable. The use of co-solvents like ethanol, propylene glycol, or polyethylene glycol in liquid formulations can significantly increase solubility. |

| Surfactant Solubilization | Formation of micelles that encapsulate the hydrophobic drug molecules. | Very effective. Surfactants such as polysorbates (Tween®) or sorbitan esters (Span®) can be used in oral and parenteral formulations. |

| Complexation | Formation of a more soluble complex, often with cyclodextrins. | Potentially useful. The hydrophobic cavity of cyclodextrins can encapsulate the biphenyl core of the molecule. |

| Solid Dispersions | Dispersing the drug in an amorphous form within a hydrophilic polymer matrix. | A powerful technique for oral solid dosage forms. Polymers like povidone (PVP) or copovidone can be used to create amorphous solid dispersions via spray drying or hot-melt extrusion. |

| Particle Size Reduction | Increasing the surface area of the drug particles through micronization or nanosuspension. | Increases the dissolution rate but not the thermodynamic solubility.[1] Can be used in combination with other techniques. |

Logical Relationships in Solubility Enhancement

Caption: Strategies to Overcome Low Aqueous Solubility.

Conclusion

While direct experimental data on the solubility of 2-Fluoro-4-(4-fluorophenyl)benzonitrile remains to be published, a thorough analysis of its structure and the properties of related compounds provides a strong predictive foundation for its physicochemical behavior. This technical guide has outlined the likely challenges associated with its low aqueous solubility and has provided a detailed, actionable framework for its empirical determination and subsequent enhancement. By employing the robust methodologies described herein, from the foundational shake-flask method to advanced formulation strategies like solid dispersions, researchers and drug development professionals can systematically address the solubility hurdles of this and other challenging NCEs, paving the way for the development of effective and bioavailable therapeutics.

References

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Biphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. PMC. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Advent and Evolution of Fluorinated Benzonitriles: A Technical Guide for the Modern Researcher

Foreword: The Strategic Introduction of Fluorine in Aromatic Systems

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool. The unique physicochemical properties imparted by fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Among the myriad of fluorinated scaffolds, fluorinated benzonitriles stand out as particularly valuable building blocks. The electron-withdrawing nature of both the fluorine and nitrile groups creates a unique electronic environment, rendering these molecules versatile intermediates for the synthesis of a wide range of pharmaceuticals, agrochemicals, dyes, and advanced materials.[3][4] This guide provides an in-depth exploration of the discovery and historical development of these pivotal compounds, tracing their synthetic evolution from classical, often harsh, methodologies to the sophisticated and efficient techniques employed today.

I. Early Forays into Aromatic Fluorination: The Dawn of Fluorobenzonitrile Synthesis

The journey to efficiently synthesize fluorinated benzonitriles is intrinsically linked to the broader history of organofluorine chemistry. Early attempts at direct fluorination of aromatic compounds were often fraught with challenges, including low yields and lack of selectivity due to the high reactivity of elemental fluorine. The development of more controlled methods for introducing fluorine onto an aromatic ring was a critical breakthrough.

The Balz-Schiemann Reaction: A Cornerstone in Aryl Fluoride Synthesis

A pivotal moment in the synthesis of aryl fluorides, and by extension fluorinated benzonitriles, was the discovery of the Balz-Schiemann reaction in 1927. This classical transformation provides a reliable, albeit often thermally demanding, route to introduce a fluorine atom onto an aromatic ring starting from an aniline derivative. The reaction proceeds through the diazotization of an aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[5][6]

The mechanism of the Balz-Schiemann reaction involves three key steps:[6]

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Formation of Diazonium Fluoroborate: The diazonium salt is then reacted with fluoroboric acid (HBF₄) to precipitate the more stable diazonium fluoroborate.

-

Thermal Decomposition: The isolated diazonium fluoroborate is heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride.

Caption: The Balz-Schiemann Reaction Pathway.

While foundational, the traditional Balz-Schiemann reaction has limitations, including the need for high temperatures and the potential for side reactions. However, its discovery was a critical enabler for the synthesis of a wide range of fluorinated aromatic compounds, including the first fluorinated benzonitriles.

II. The Evolution of Synthetic Methodologies: A Comparative Analysis

The quest for more efficient, scalable, and milder methods for synthesizing fluorinated benzonitriles has led to the development of several distinct strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

| Synthetic Method | Starting Material | Key Reagents | Typical Conditions | Typical Yield (%) | Advantages | Disadvantages |

| Balz-Schiemann Reaction | Aminobenzonitrile | NaNO₂, HBF₄, Heat | 0-5 °C (diazotization), then 100-200 °C (decomposition) | 60-70 | Well-established, good for specific isomers | High temperatures, safety concerns with diazonium salts |

| Halogen Exchange (Halex) | Chloro- or Bromobenzonitrile | KF, CsF | High temperatures (160-550 °C), polar aprotic solvent | 80-90 | High yielding, suitable for industrial scale | Harsh conditions, limited to specific precursors |

| Saccharin Route (for 2-fluorobenzonitrile) | Saccharin | PCl₅, KF, Sulfolane | High temperatures (~230-250 °C) | ~57 | Utilizes an inexpensive starting material | Harsh conditions, multi-step |

| Fluorodenitration | Nitrobenzonitrile | Tetramethylammonium fluoride (TMAF) | Mild temperatures (25-50 °C), polar aprotic solvent | ~95 | High yield, mild conditions, high selectivity | Cost of TMAF |

| Continuous Flow Balz-Schiemann | Aminobenzonitrile | NaNO₂, HBF₄, Heat | 10 °C (diazotization), 60 °C (fluorination) | ~70 | Improved safety, reduced reaction times | Requires specialized equipment |

Classical Halogen Exchange: A Workhorse for Industrial Production

The halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution (SNAr), has been a cornerstone of industrial fluorobenzonitrile production.[3] This method typically involves the displacement of a chloride or bromide atom from a halobenzonitrile with a fluoride ion, usually from an alkali metal fluoride like potassium fluoride (KF). The reaction requires high temperatures and polar aprotic solvents.[7] The nitrile group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, making this a feasible, high-yielding process.

The Saccharin Route: An Ingenious Historical Pathway to 2-Fluorobenzonitrile

Historically, an interesting and notable method for the synthesis of 2-fluorobenzonitrile utilized the readily available and inexpensive starting material, saccharin.[8] This multi-step process involves:

-

Chlorination of saccharin with an agent like phosphorus pentachloride (PCl₅) to form 2-cyanobenzenesulfonyl chloride.

-

Displacement of the sulfonyl chloride group with potassium fluoride in a high-boiling solvent such as sulfolane at elevated temperatures.[9][10]

While effective, this method requires harsh reaction conditions and has largely been superseded by more modern techniques.

Modern Advances: Milder and More Efficient Syntheses

Recent decades have witnessed significant advancements in the synthesis of fluorinated benzonitriles, with a focus on milder reaction conditions, higher yields, and improved selectivity.

A significant breakthrough has been the development of fluorodenitration techniques.[8] This approach involves the displacement of a nitro group from a nitrobenzonitrile using a fluoride source. The use of tetramethylammonium fluoride (TMAF) in polar aprotic solvents has proven to be a highly efficient and selective method. This reaction can achieve near-quantitative conversions under relatively mild conditions (25-50 °C), representing a significant improvement over classical methods.[8]

Furthermore, the adaptation of the Balz-Schiemann reaction to continuous flow systems has addressed many of the safety concerns associated with the handling of diazonium salts on a large scale.[11] Continuous flow reactors allow for precise control of reaction parameters and minimize the accumulation of hazardous intermediates, leading to a safer and more efficient process.

Caption: Evolution of Synthetic Methods for Fluorinated Benzonitriles.

III. Field-Proven Methodologies: Experimental Protocols

To provide actionable insights for laboratory practice, this section details step-by-step protocols for both a classical and a modern synthesis of a fluorinated benzonitrile.

Protocol 1: Classical Synthesis of 2-Fluorobenzonitrile via the Saccharin Route

This protocol is based on historical methods and is provided for educational and comparative purposes.[9][10]

Step 1: Preparation of 2-Cyanobenzenesulfonyl Chloride from Saccharin

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber.

-

Charge the flask with saccharin (1 equivalent) and phosphorus pentachloride (PCl₅, 2 equivalents).

-

Heat the mixture gently to initiate the reaction. Once the reaction begins, it may become vigorous. Control the heating to maintain a steady reflux.

-

After the initial reaction subsides, continue heating at reflux for 2-3 hours until the evolution of HCl gas ceases.

-

Allow the reaction mixture to cool to room temperature. The crude 2-cyanobenzenesulfonyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Fluorination to 2-Fluorobenzonitrile

-